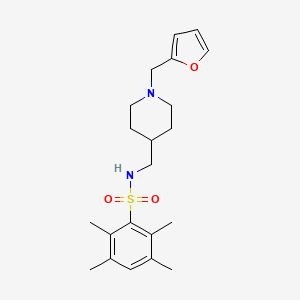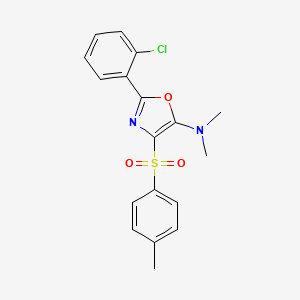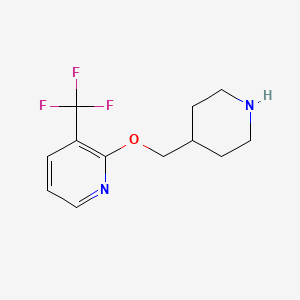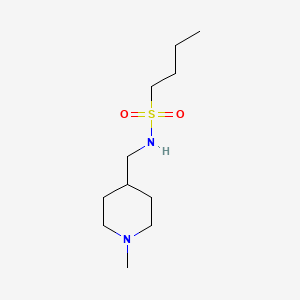
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, which is a class of compounds known for their diverse biological activities. The presence of the amino group at the 5-position and the carboxamide group at the 4-position on the triazole ring suggests potential for bioactivity, as these functional groups are often found in pharmacologically active compounds. The methoxy and trifluoromethyl substituents on the phenyl rings may influence the compound's physical properties, reactivity, and interaction with biological targets .
Synthesis Analysis
The synthesis of related 5-amino-1,2,3-triazole derivatives has been explored in various studies. For instance, the synthesis of 5-amino-1,2,4-triazole derivatives has been reported, where the amino group is introduced through ammonolysis, and the triazole ring is constructed via a fusion reaction with ribofuranose derivatives . Another approach involves ruthenium-catalyzed cycloaddition of ynamides with azides to yield 5-amino-1,2,3-triazole-4-carboxylates, which can be further modified to create diverse triazole-based scaffolds . These methods highlight the versatility of triazole chemistry and the potential routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The single-crystal X-ray analysis has been used to determine the structure of related compounds, confirming the position of substituents on the triazole ring . The molecular structure of the compound of interest would likely exhibit similar features, with the substituents influencing the overall shape and electronic distribution, which in turn affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, where the position of substituents on the triazole ring can change under certain conditions . This rearrangement can be influenced by factors such as temperature and the presence of acetic anhydride. Additionally, triazole compounds can participate in cycloaddition reactions, which are useful for constructing complex molecular scaffolds . The specific chemical reactions of "5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide" would depend on the reactivity of its functional groups and the influence of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are affected by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and trifluoromethyl groups, can impact the compound's acidity, basicity, solubility, and stability . The amino and carboxamide groups can participate in hydrogen bonding, which may influence the compound's solubility in water and other solvents. The specific properties of the compound would need to be determined experimentally, but insights can be gained from the behavior of structurally related compounds.
科学的研究の応用
Antimicrobial and Anticancer Properties
Antimicrobial Activities
A study on novel triazole derivatives, including similar structures to the compound , revealed that some of these compounds possess good to moderate antimicrobial activities against various microorganisms. This suggests their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Cytotoxicity and Anticancer Evaluation
Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has shown that these compounds, which share a similar structure to the compound of interest, exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).
Solid-Phase Synthesis and Chemical Transformations
- A study on solid-phase synthesis of C-terminal peptide amides under mild conditions explored the use of similar compounds, highlighting their importance in peptide chemistry and drug development processes (Albericio & Bárány, 2009).
Synthetic Methodologies and Chemical Reactivity
Research into the synthesis of triazole-based scaffolds explored the regiocontrolled cycloaddition of N-Boc ynamides with azides, demonstrating the versatility of triazole compounds in creating complex structures with potential biological activity (Ferrini et al., 2015).
Another study focused on the Dimroth rearrangement of triazole derivatives, providing insights into the chemical reactivity and transformation pathways of these compounds, which could be relevant for the synthesis of new materials or drugs (Sutherland & Tennant, 1971).
Corrosion Inhibition
- The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its corrosion inhibition performance on mild steel in hydrochloric acid medium, indicating the potential of similar triazole derivatives in corrosion protection applications (Bentiss et al., 2009).
特性
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-11-8-6-10(7-9-11)25-15(21)14(23-24-25)16(26)22-13-5-3-2-4-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZUDMQTBRGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)
![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)


![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)


![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)
![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)

